N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
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Overview
Description
Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
A pyrazole ring is a five-membered aromatic ring with two nitrogen atoms adjacent to each other and three carbon atoms. The structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Synthesis and Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives, structurally related to the queried compound, were designed and synthesized to evaluate their in vitro antiproliferative activities against HeLa and C6 cell lines. Some compounds demonstrated promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Anticancer Activity
3-Substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues were synthesized and characterized, displaying significant anticancer activity across various cancer cell lines, including leukemia and melanoma. This research showcases the potential therapeutic benefits of such compounds in oncology (Ahsan, 2012).
Antimicrobial Activities
Novel 1,5-diaryl pyrazole derivatives, which are similar in structure to the queried compound, were synthesized and evaluated for their antibacterial and antifungal activities against various pathogens. The results demonstrated good antimicrobial efficacy, suggesting potential applications in addressing infectious diseases (Ragavan, Vijayakumar, & Kumari, 2010).
Anticonvulsant Activity
A series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues were synthesized and evaluated for anticonvulsant activity. Some compounds showed significant activity in minimal clonic seizure models, highlighting their potential as anticonvulsant agents (Ahsan, Khalilullah, Stables, & Govindasamy, 2013).
Mechanism of Action
Target of Action
The primary target of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is histone deacetylase 3 (HDAC3). HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression .
Mode of Action
This compound: acts as a selective inhibitor of HDAC3. It binds to HDAC3 and inhibits its activity, with an IC50 value of 80 nM . This inhibition prevents the deacetylation of histones, leading to an increase in the acetylation of histones. This change in histone acetylation can affect the structure of the chromatin and the transcription of genes .
Biochemical Pathways
By inhibiting HDAC3, This compound affects the histone acetylation-deacetylation balance, which is a key process in the regulation of gene expression. This can lead to changes in the transcription of various genes, affecting multiple biochemical pathways .
Result of Action
The inhibition of HDAC3 by This compound leads to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. For example, it has been reported to be effective in cardiomyopathy-associated pathologies .
Future Directions
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-16(2,3)15(21)18-14-12-8-24(22,23)9-13(12)19-20(14)11-6-4-10(17)5-7-11/h4-7H,8-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWZBCHJYNFQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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